molecular formula C24H26N2O5S B11397646 6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397646
M. Wt: 454.5 g/mol
InChI Key: KOJACCKIJGHAIG-UHFFFAOYSA-N
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Description

This chromene-carboxamide derivative features a 6-ethyl-substituted chromene core linked via a carboxamide group to a sulfonamide-modified phenyl ring. The synthesis likely involves coupling a chromene-2-carboxylic acid derivative with a sulfonamide-containing aniline intermediate, leveraging sulfonyl chloride-amine reactions as described in .

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

6-ethyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-17-6-11-22-20(13-17)21(27)14-23(31-22)24(28)25-18-7-9-19(10-8-18)32(29,30)26-12-4-5-16(2)15-26/h6-11,13-14,16H,3-5,12,15H2,1-2H3,(H,25,28)

InChI Key

KOJACCKIJGHAIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable precursor with the necessary functional groups.

    Reaction Conditions: Specific conditions may vary, but typical steps include protection of the amine group, introduction of the sulfonyl group, and cyclization to form the chromene ring.

    Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve potassium permanganate, while reduction could use hydrogen gas and a catalyst.

      Major Products: The products formed depend on the specific reaction. For instance, reduction could yield a corresponding alcohol or amine.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.

      Medicine: It may serve as a lead compound for drug development, targeting specific diseases.

      Industry: Although not widely used, it could find applications in materials science or catalysis.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or receptors due to its structural features.

      Pathways: Further research is needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table summarizes structural and synthetic differences between the target compound and its analogs:

    Compound Name Chromene Substituent Sulfonamide/Piperidine Group Molecular Weight (g/mol) Key Properties/Applications Reference
    6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (Target) 6-ethyl 3-methylpiperidin-1-yl sulfonylphenyl ~497* Hypothesized kinase modulation
    N-(2-(1-benzylpiperidin-4-yl)ethyl)-6-methyl-4-oxo-4H-chromene-3-carboxamide 6-methyl 1-benzylpiperidin-4-yl ethylamine 497.24 [M+H]+ Synthetic intermediate; no bioactivity reported
    N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide (Hybrid 20) 6-methoxy 1-benzylpiperidin-4-yl propylamine N/A Sigma-1 receptor affinity; neuroprotective potential
    tert-butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl) phenyl) amino) pyrimidin-2-yl) amino) phenyl) piperazine-1-carboxylate N/A (pyrimidine core) Isopropyl sulfonylphenyl-piperazine ESI [M-100]: 487.2 Intermediate in LYMTAC synthesis

    *Estimated based on HRMS data from analogs in .

    Key Observations:

    Methoxy groups (as in Hybrid 20) could confer electron-donating effects, altering receptor binding kinetics .

    Sulfonamide/Piperidine Modifications :

    • The 3-methylpiperidine group in the target compound reduces steric hindrance compared to bulkier benzylpiperidine derivatives (e.g., Hybrid 20), possibly favoring target engagement in compact binding pockets .
    • Benzylpiperidine groups (in and ) are associated with neuroprotective activity via sigma-1 receptor interactions, but the target compound’s 3-methylpiperidine may redirect selectivity toward other targets .

    Synthetic Yields :

    • Analogs like Hybrid 20 were synthesized in moderate yields (59%), while intermediates in achieved higher efficiency (e.g., light yellow oil with ESI confirmation) . The target compound’s synthesis may require optimization due to the steric demands of the 3-methylpiperidine group.

    Biological Activity

    The compound 6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide , also referred to by its ChemDiv ID D103-1516, is a synthetic derivative belonging to the class of chromene-based compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

    Molecular Structure

    The molecular formula of the compound is C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S with a molecular weight of 454.5 g/mol. Below is a summary of its chemical characteristics:

    PropertyValue
    Molecular FormulaC24H26N2O5S
    Molecular Weight454.5 g/mol
    IUPAC NameThis compound
    InChI KeyMDL Number (MFCD)

    The biological activity of this compound primarily arises from its interaction with various molecular targets. It is hypothesized that it may exert anti-inflammatory and anticancer properties through the following mechanisms:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
    • Modulation of Signaling Pathways : It could interfere with signaling pathways associated with cancer progression, including the MAPK/ERK pathway.
    • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase cascades.

    Anticancer Activity

    A study investigated the effects of related chromene derivatives on breast cancer cell lines, particularly MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell motility and invasion by inhibiting matrix metalloproteinases (MMPs), which are crucial for cancer metastasis . The specific compound under discussion has not been directly tested in this context; however, its structural analogs suggest similar potential.

    Anti-inflammatory Effects

    Research on related chromene compounds has shown promising anti-inflammatory activity, particularly in models of acute inflammation. These studies often measure cytokine levels and inflammatory markers post-treatment, indicating that chromene derivatives can reduce inflammation through various pathways .

    Comparative Analysis with Related Compounds

    To illustrate the potential of this compound, a comparison with structurally similar compounds is presented below:

    Compound NameBiological ActivityReference
    Chromene AAnticancer
    Chromene BAnti-inflammatory
    Chromene CAntimicrobial

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